

A Cross-Species Comparative Guide to Bropirimine Metabolism and Toxicity

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Compound of Interest

Compound Name: *Bropirimine*

Cat. No.: *B1667939*

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This guide provides an objective comparison of the metabolism and toxicity of **Bropirimine** across various species, supported by available experimental data. **Bropirimine**, a potent immunomodulator, has been investigated for its antiviral and antineoplastic activities. Understanding its species-specific metabolic and toxicological profiles is crucial for the interpretation of preclinical data and the prediction of its effects in humans.

Executive Summary

Bropirimine exhibits significant species-dependent differences in both its metabolism and toxicity. In humans, metabolism is primarily mediated by Cytochrome P450 1A2 (CYP1A2), leading to the formation of oxidative metabolites, and it also undergoes O-glucuronidation. While detailed metabolic pathways in rodents are not fully elucidated, studies indicate "markedly different pathways of metabolism in [the mouse] as compared to the rat," which likely contributes to the observed variations in genotoxicity.[1]

Toxicologically, **Bropirimine** has shown a range of effects that differ between species. Developmental toxicity has been observed in rats at oral doses of 200 and 400 mg/kg, an effect linked to decreased progesterone levels.[2] Genotoxicity studies have yielded contrasting results, with positive findings in the mouse micronucleus assay, while rat bone marrow cytogenetic assays were negative at oral doses up to 6.73 g/kg.[1] In human clinical trials, the most common adverse effects are flu-like symptoms and gastrointestinal issues.

Data Presentation

Table 1: Comparative Metabolism of Bropirimine

Species	Primary Metabolic Pathway(s)	Key Enzymes	Major Metabolites	Reference(s)
Human	Oxidation, O-glucuronidation	CYP1A2, UGT1A1, UGT1A3, UGT1A9	p-hydroxybropirimine, m-hydroxybropirimine, Dihydrodiol, Bropirimine O-glucuronide	[3]
Rat	Not fully characterized, but differs from mouse.	Not fully characterized	Not fully characterized	[1]
Mouse	Not fully characterized, but differs from rat.	Not fully characterized	Not fully characterized	

Table 2: Comparative Toxicity of Bropirimine

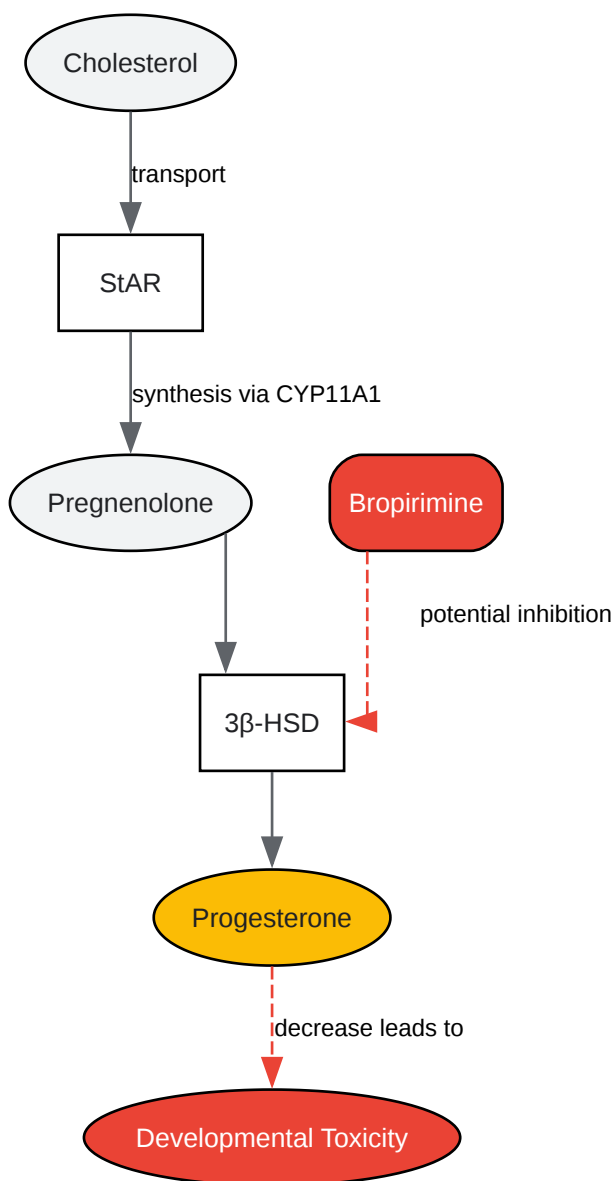
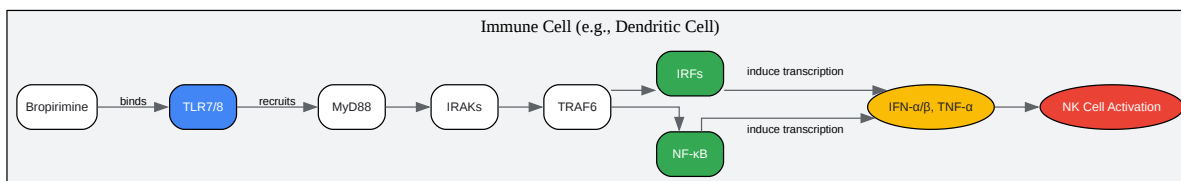
Species	Route of Administration	Toxicity Endpoint	Observed Effect & Dose	Reference(s)
Human	Oral	Adverse Events (Clinical Trial)	Flu-like symptoms (malaise, headache, fever), Gastrointestinal symptoms (loss of appetite).	
Rat	Oral	Developmental Toxicity	Embryolethality at 200 and 400 mg/kg.	
Oral	Genotoxicity (Chromosome Aberration)	Negative up to 6.73 g/kg.		
Oral	Anti-tumor Studies	250 mg/kg used.		
Mouse	Oral	General Toxicity (in anti-tumor study)	Marginal body-weight reduction at 2000 mg/kg. No adverse effects at 1000 mg/kg.	
Oral	Genotoxicity (Micronucleus Test)	Positive.		

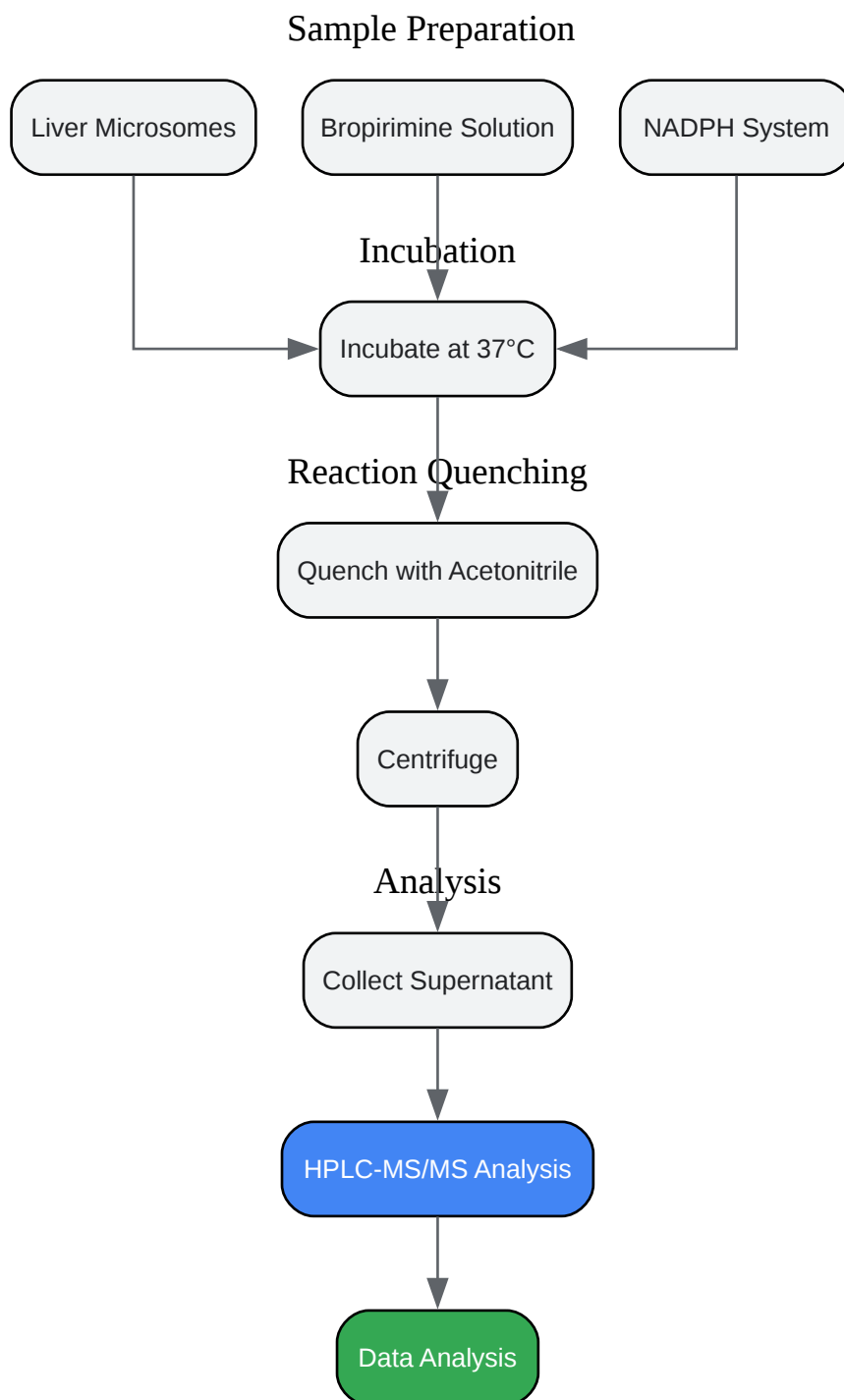
Note: Specific LD50 values for **Bropirimine** across different species were not available in the reviewed literature.

Signaling Pathways

Bropirimine-Induced Immune Response

Bropirimine's immunomodulatory effects are primarily mediated through its action as a Toll-like receptor 7 and 8 (TLR7/8) agonist. Activation of TLR7/8 initiates a downstream signaling cascade via the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF- κ B and interferon regulatory factors (IRFs), resulting in the production of type I interferons (IFN- α/β) and other pro-inflammatory cytokines like TNF- α . These cytokines, in turn, enhance the cytotoxic activity of natural killer (NK) cells, contributing to the anti-tumor effects of **Bropirimine**.





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